Lipophilicity Differentiation: Ortho-Fluorine Substitution Yields 24% Higher LogP than Para-Fluoro Analog
The ortho-fluorine positioning in 1-[4-(2-fluorophenoxy)phenyl]methanamine confers a measurably higher lipophilicity profile compared to the para-fluorinated analog 4-(4-fluorophenoxy)benzylamine (CAS 568565-86-6). The target compound exhibits an ACD/LogP value of 3.10 [1], whereas the para-fluoro positional isomer is reported with a LogP of approximately 2.49 (estimated) or lower experimental values . This difference represents a ~24% increase in calculated LogP, attributable to the ortho-fluorine's reduced resonance electron-donating capacity relative to para substitution and its effect on molecular dipole orientation. The KOWWIN v1.67 estimated Log Kow for the target compound is 2.49, while the ACD/LogP of 3.10 reflects the enhanced lipophilicity under specific pH conditions [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP / Log Kow) |
|---|---|
| Target Compound Data | ACD/LogP = 3.10; KOWWIN Log Kow = 2.49 |
| Comparator Or Baseline | 4-(4-fluorophenoxy)benzylamine: LogP ~2.49 or lower; 4-(2-fluorophenoxy)benzenemethanamine ACD/LogD (pH 7.4) = 0.67 |
| Quantified Difference | ~24% higher LogP for ortho-fluoro versus para-fluoro analog; LogD(pH 7.4) = 0.67 |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted values; KOWWIN v1.67 estimation |
Why This Matters
Higher LogP correlates with increased membrane permeability and potentially enhanced blood-brain barrier penetration, critical for CNS-targeted drug discovery programs.
- [1] ChemSpider. 4-(2-Fluorophenoxy)benzenemethanamine, CSID:12517862. ACD/LogP, LogD, and EPISuite predicted data. View Source
